molecular formula C11H18N2 B14619278 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- CAS No. 59900-25-3

1H-Imidazole, 2-cyclohexyl-4,5-dimethyl-

Cat. No.: B14619278
CAS No.: 59900-25-3
M. Wt: 178.27 g/mol
InChI Key: DIJSQLALADIVMN-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde .

Industrial Production Methods: Industrial production of imidazole derivatives often employs high-yielding, scalable methods such as microwave-assisted synthesis and solvent-free conditions. These methods are designed to be efficient and environmentally friendly, reducing the need for hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes .

Comparison with Similar Compounds

  • 1H-Imidazole, 1,4-dimethyl-
  • 1H-Imidazole, 1,2-dimethyl-
  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-

Comparison: 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

CAS No.

59900-25-3

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-cyclohexyl-4,5-dimethyl-1H-imidazole

InChI

InChI=1S/C11H18N2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,12,13)

InChI Key

DIJSQLALADIVMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2CCCCC2)C

Origin of Product

United States

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